molecular formula C22H24N2O2S B11369531 3-butoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide

3-butoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide

Cat. No.: B11369531
M. Wt: 380.5 g/mol
InChI Key: DWFXMUVXROTDTO-UHFFFAOYSA-N
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Description

3-butoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group, a thiazole ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the butoxy group and the benzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems. The process is optimized to minimize waste and maximize efficiency. Common industrial methods include continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-butoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-butoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-butoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

3-butoxy-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]benzamide

InChI

InChI=1S/C22H24N2O2S/c1-3-4-12-26-20-7-5-6-18(13-20)21(25)23-14-19-15-27-22(24-19)17-10-8-16(2)9-11-17/h5-11,13,15H,3-4,12,14H2,1-2H3,(H,23,25)

InChI Key

DWFXMUVXROTDTO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)C

Origin of Product

United States

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